molecular formula C18H27ClN4O2 B6579665 N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide CAS No. 1049474-81-8

N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B6579665
CAS No.: 1049474-81-8
M. Wt: 366.9 g/mol
InChI Key: KVFFAOVHAIMBDJ-UHFFFAOYSA-N
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Description

N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide is a useful research compound. Its molecular formula is C18H27ClN4O2 and its molecular weight is 366.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.1822538 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide, also known by its CAS number 1049414-74-5, is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26ClN3O3C_{21}H_{26}ClN_3O_3, with a molecular weight of 403.9 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities.

The biological activity of this compound can be attributed to its interaction with several neurotransmitter receptors. Notably, it has shown high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating strong selectivity over D2 receptors and other targets such as serotonin 5-HT1A and adrenergic alpha1 receptors . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Pharmacological Activities

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showcasing moderate to strong antibacterial activity .
  • Anticancer Potential : Research has also explored the anticancer properties of similar compounds. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, although they were less potent than standard chemotherapeutics like 5-fluorouracil .
  • Neuropharmacological Effects : The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease. The modulation of dopaminergic pathways can lead to improved therapeutic outcomes in these conditions.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFindings
Synthesis and Docking Studies A series of piperazine derivatives were synthesized, showing promising antimicrobial and anticancer activities through molecular docking techniques .
Dopamine Receptor Affinity The compound exhibited high affinity for the D4 receptor, suggesting its potential as a therapeutic agent in psychiatric disorders .
Antimicrobial Screening Related compounds demonstrated moderate to strong activity against specific bacterial strains, indicating potential for further development as antibacterial agents .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN4O2/c1-14(2)13-21-18(25)17(24)20-7-8-22-9-11-23(12-10-22)16-5-3-15(19)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFAOVHAIMBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.